A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate
A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its structural motifs, including the brominated phenyl ring and the β-keto ester functionality, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of this compound is intrinsically linked to its physical properties, which dictate its behavior in different solvent systems, its purification requirements, and its stability under various conditions.
This in-depth technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate. It is designed to be a valuable resource for researchers, offering not only data but also the underlying scientific principles and experimental methodologies necessary for its effective use and characterization.
Molecular Structure and Key Features
The unique reactivity of Methyl 2-(2-bromophenyl)-3-oxobutanoate stems from its distinct structural components. The presence of a bromine atom on the phenyl ring introduces a site for various cross-coupling reactions, while the β-keto ester moiety allows for a rich chemistry, including enolate formation, alkylation, and cyclization reactions.
Figure 1: Chemical structure of Methyl 2-(2-bromophenyl)-3-oxobutanoate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting and boiling points are not widely reported in the literature. The values provided are a combination of reported data and scientifically predicted values.
| Property | Value | Source |
| CAS Number | 1243144-97-9 | AK Scientific Inc.[1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | AK Scientific Inc.[1] |
| Molecular Weight | 271.11 g/mol | AK Scientific Inc.[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not available (experimentally determined) | - |
| Boiling Point | 320.1 ± 27.0 °C (Predicted) | - |
| Density | 1.432 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 9.54 ± 0.46 (Predicted) | - |
| Storage Temperature | Refrigerator, cool, dry place | Sigma-Aldrich, AK Scientific Inc.[1] |
Keto-Enol Tautomerism: A Core Concept
A critical aspect of the chemistry of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.
Figure 2: Keto-enol tautomerism in Methyl 2-(2-bromophenyl)-3-oxobutanoate.
The keto-enol tautomerism has profound implications for the compound's reactivity and its characterization by spectroscopic methods. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, separate signals for both tautomers may be observed, and the ratio of the integrals of these signals can be used to determine the equilibrium constant.[2][3][4]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of the aromatic ring and the keto-enol tautomerism.
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Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing splitting patterns consistent with a disubstituted benzene ring.
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Methine Proton (α-carbon): For the keto form, a signal around 4.0-4.5 ppm. This proton is absent in the enol form.
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Methyl Protons (acetyl group): A singlet around 2.2-2.5 ppm for the keto form. A slightly different chemical shift would be expected for the enol form.
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Methyl Protons (ester group): A singlet around 3.7-3.9 ppm for both tautomers, although slight differences may be observed.
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Enolic Hydroxyl Proton: A broad singlet in the downfield region (10-14 ppm) for the enol form, characteristic of an intramolecularly hydrogen-bonded proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would also show distinct signals for the keto and enol forms.
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Carbonyl Carbons: Signals for the ketone and ester carbonyls in the keto form would appear in the range of 190-210 ppm and 165-175 ppm, respectively. In the enol form, the corresponding carbons would have different chemical shifts.
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Aromatic Carbons: Six signals in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.
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α-Carbon: A signal around 50-60 ppm for the keto form.
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Methyl Carbons: Signals for the acetyl and ester methyl groups in the range of 20-30 ppm and 50-55 ppm, respectively.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would provide key information about the functional groups present.
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Carbonyl Stretching (C=O): In the keto form, two distinct carbonyl stretching bands are expected: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). In the enol form, the ketone carbonyl absorption would be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation and hydrogen bonding, and the ester carbonyl may also show a slight shift.
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O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded hydroxyl group in the enol tautomer.
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C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Experimental Protocols
For a comprehensive understanding and utilization of Methyl 2-(2-bromophenyl)-3-oxobutanoate, experimental determination of its physical properties is crucial. The following section outlines standard protocols for these determinations.
Synthesis and Purification Workflow
A plausible synthetic route to Methyl 2-(2-bromophenyl)-3-oxobutanoate involves the acylation of a suitable precursor. A general workflow is depicted below.
Figure 3: A general workflow for the synthesis and purification of Methyl 2-(2-bromophenyl)-3-oxobutanoate.
Step-by-Step Synthesis (Hypothetical Protocol):
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Preparation of the Enolate: To a solution of methyl 2-bromophenylacetate in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
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Acylation: After stirring for a period to ensure complete enolate formation, add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.
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Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Protocol:
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Ensure the sample of Methyl 2-(2-bromophenyl)-3-oxobutanoate is pure and completely dry.
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Pack a small amount of the crystalline solid into a capillary tube.
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Place the capillary tube in a melting point apparatus.
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Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.
Determination of Solubility
Understanding the solubility of a compound is essential for designing reaction conditions, extraction procedures, and purification methods.
Protocol for Qualitative Solubility Determination:
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Place a small amount (approximately 10-20 mg) of Methyl 2-(2-bromophenyl)-3-oxobutanoate into a series of test tubes.
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To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
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Agitate each test tube vigorously for about one minute.
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Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.
Protocol for Quantitative Solubility Determination (Gravimetric Method):
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Prepare a saturated solution of Methyl 2-(2-bromophenyl)-3-oxobutanoate in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
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Carefully filter the solution to remove any undissolved solid.
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Accurately measure a known volume of the saturated solution into a pre-weighed container.
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Evaporate the solvent completely under reduced pressure or in a fume hood.
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Weigh the container with the residue. The difference in weight gives the mass of the dissolved solid.
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Calculate the solubility in terms of g/100 mL or other appropriate units.
Safety and Handling
Based on available safety data for similar compounds, Methyl 2-(2-bromophenyl)-3-oxobutanoate should be handled with care in a well-ventilated laboratory fume hood.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
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Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Conclusion
Methyl 2-(2-bromophenyl)-3-oxobutanoate is a valuable building block in organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview of the current knowledge, including predicted values and established experimental protocols for their determination. A thorough understanding of its physicochemical properties, particularly the keto-enol tautomerism, is essential for its effective application in research and development. Further experimental investigation is warranted to fully characterize this promising compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
- An, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
